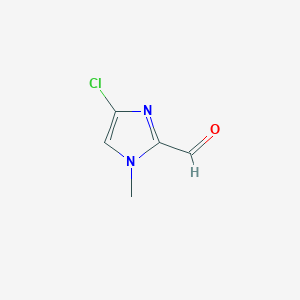
4-chloro-1-methyl-1H-imidazole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-1-methyl-1H-imidazole-2-carbaldehyde is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a chloro group at the 4-position, a methyl group at the 1-position, and an aldehyde group at the 2-position. It is used as a building block in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1-methyl-1H-imidazole-2-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced catalytic processes to ensure high yield and purity. The reaction conditions are optimized to favor the formation of the desired product while minimizing side reactions.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-1-methyl-1H-imidazole-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the chloro group.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloro-1-methyl-1H-imidazole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical agents with potential therapeutic effects.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-chloro-1-methyl-1H-imidazole-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The chloro group can also participate in electrophilic aromatic substitution reactions, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1H-imidazole-2-carbaldehyde: Lacks the chloro group, resulting in different reactivity and applications.
4-Chloro-1H-imidazole-2-carbaldehyde: Lacks the methyl group, affecting its steric and electronic properties.
2-Imidazolecarboxaldehyde: Lacks both the chloro and methyl groups, leading to distinct chemical behavior
Uniqueness: 4-Chloro-1-methyl-1H-imidazole-2-carbaldehyde is unique due to the combined presence of the chloro, methyl, and aldehyde groups, which confer specific reactivity and versatility in synthetic applications.
Eigenschaften
Molekularformel |
C5H5ClN2O |
|---|---|
Molekulargewicht |
144.56 g/mol |
IUPAC-Name |
4-chloro-1-methylimidazole-2-carbaldehyde |
InChI |
InChI=1S/C5H5ClN2O/c1-8-2-4(6)7-5(8)3-9/h2-3H,1H3 |
InChI-Schlüssel |
RDBCYWCKTDGNLO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(N=C1C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3-ethoxy-5-fluorophenyl)methyl]-5-fluoro-2-methoxybenzamide](/img/structure/B13917883.png)

![tert-Butyl 7-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13917911.png)
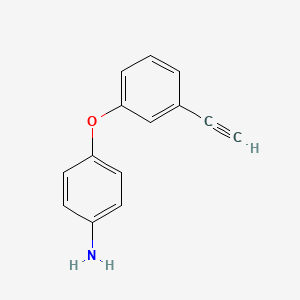
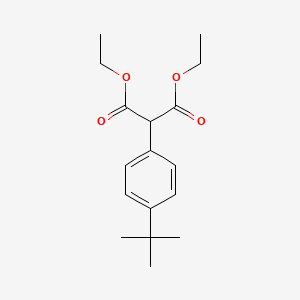
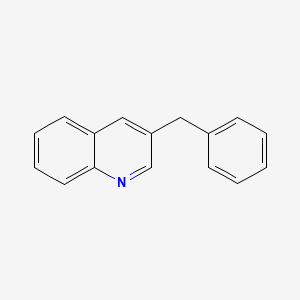
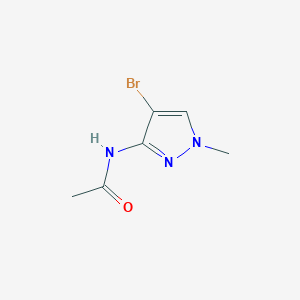
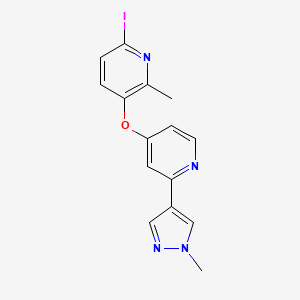
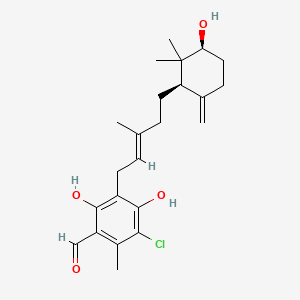
![Tert-butyl 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B13917952.png)


![tert-Butyl 5-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13917977.png)
![ethyl (1S,2R,5R)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate;dihydrochloride](/img/structure/B13917981.png)
